

Synthesis and characterization of Pyrogallol triacetate

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An In-depth Technical Guide to the Synthesis and Characterization of Pyrogallol Triacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **pyrogallol triacetate** (1,2,3-triacetoxybenzene). The document details the chemical properties, synthesis protocols, and analytical characterization of this compound, presenting quantitative data in accessible tables and visualizing key processes through diagrams.

Compound Overview

Pyrogallol triacetate is the tri-ester derivative of pyrogallol. It is a white crystalline solid with a molecular formula of $C_{12}H_{12}O_6$ and a molecular weight of 252.22 g/mol .[1][2][3] This compound is noted for its potential as an antiasthmatic agent and serves as a precursor or derivative in various chemical syntheses.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **pyrogallol triacetate** is presented in Table 1.

Table 1: Physical and Chemical Properties of Pyrogallol Triacetate



Property	Value	Source
IUPAC Name	benzene-1,2,3-triyl triacetate	[2]
Synonyms	1,2,3-Triacetoxybenzene, Pyracetol, Acetpyrogall	[2][5]
CAS Number	525-52-0	[5]
Molecular Formula	C12H12O6	[1][2][3]
Molecular Weight	252.22 g/mol	[1][2][3]
Appearance	White, crystalline powder	[1]
Melting Point	161–167 °C	[1][6]
Solubility	Soluble in DMSO. Slightly soluble in water. Soluble in [1][2] alcohol.	
Elemental Analysis	C: 57.14%, H: 4.80%, O: 38.06%	[2]

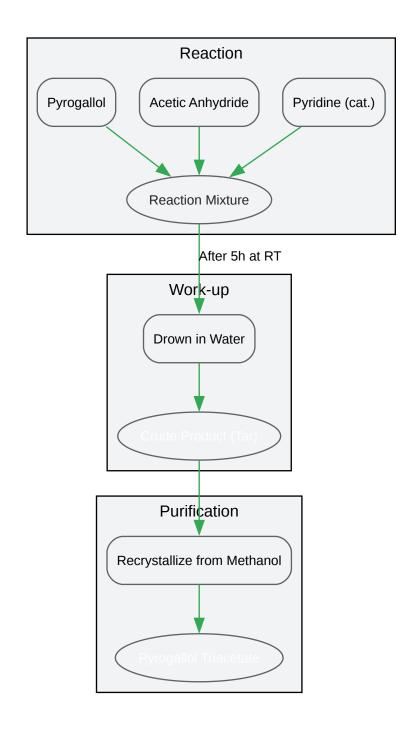
Synthesis of Pyrogallol Triacetate

The most common method for the synthesis of **pyrogallol triacetate** is the acetylation of pyrogallol using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction involves the esterification of the three hydroxyl groups of pyrogallol.

Synthesis Workflow Diagram

The overall workflow for the synthesis and purification of **pyrogallol triacetate** is depicted below.





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Caption: General workflow for the synthesis of **pyrogallol triacetate**.

Experimental Protocol: Acetylation of Pyrogallol

This protocol is based on a method involving pyridine as a catalyst.[6]



Materials:

- Pyrogallol
- Glacial Acetic Acid
- Acetic Anhydride
- Pyridine
- Methanol
- Deionized Water

Procedure:

- In a round-bottom flask, dissolve the desired amount of pyrogallol in a mixture of glacial acetic acid and acetic anhydride.
- Add a catalytic amount of pyridine to the solution.
- Allow the mixture to stand at room temperature for five hours, with occasional stirring.
- After the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water ("drowning"). This will cause the crude product to precipitate, often as a tar or oil.
- Isolate the crude product by decantation or filtration.
- Purify the crude product by recrystallization from methanol. Dissolve the crude material in a minimal amount of hot methanol and allow it to cool slowly to form crystals.
- Collect the purified crystals of pyrogallol triacetate by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization of Pyrogallol Triacetate



The identity and purity of the synthesized **pyrogallol triacetate** can be confirmed using various analytical techniques, including spectroscopy and physical constant measurements.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **pyrogallol triacetate**.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.3	m	3H	Aromatic protons (CH)
~2.3	S	9H	Acetyl protons (CH ₃)
(Solvent: CDCl ₃)			

Table 3: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~168	Carbonyl carbon (C=O)
~145	Aromatic carbon (C-O)
~130	Aromatic carbon (CH)
~125	Aromatic carbon (CH)
~20	Methyl carbon (CH₃)
(Solvent: CDCl ₃)	

Table 4: FT-IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Weak	Aromatic C-H Stretch
~1770	Strong	Carbonyl (C=O) Stretch of Ester
~1600	Medium	Aromatic C=C Stretch
~1370	Strong	C-H Bend of Methyl
~1200	Strong	C-O Stretch of Ester
~1010	Strong	O-C-C Stretch
(Sample preparation: KBr pellet)[5]		

Table 5: Mass Spectrometry Data

m/z	Interpretation
252	[M] ⁺ (Molecular Ion)
210	[M - C ₂ H ₂ O] ⁺
168	[M - 2(C ₂ H ₂ O)] ⁺
126	[M - 3(C ₂ H ₂ O)] ⁺ or [Pyrogallol] ⁺
(Ionization Mode: Electron Ionization)[5]	

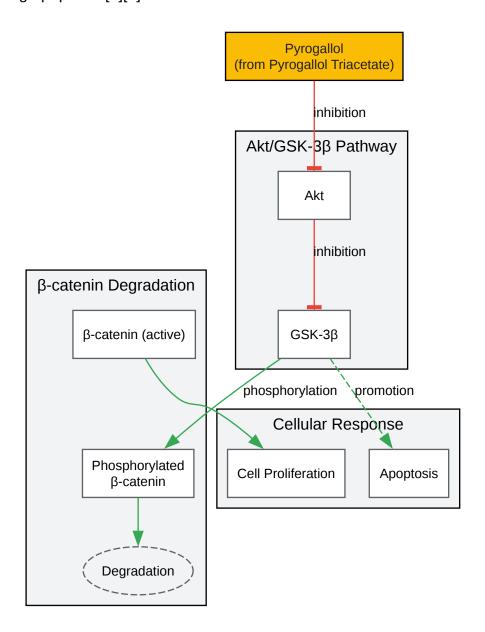
Biological Activity and Signaling Pathways

While **pyrogallol triacetate** itself is primarily cited as an antiasthmatic,[4] its biological activity may be linked to its hydrolysis product, pyrogallol. Pyrogallol has been shown to influence several key signaling pathways in cancer cells, suggesting that **pyrogallol triacetate** could act as a pro-drug.



Hypothetical Signaling Pathway of the Active Metabolite (Pyrogallol)

The diagram below illustrates the potential mechanism of action of pyrogallol, the active metabolite of **pyrogallol triacetate**, in cancer cells based on published research.[7][8][9] Pyrogallol has been shown to inactivate the Akt signaling pathway, which leads to a cascade of events promoting apoptosis.[8][9]



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Caption: Hypothetical signaling pathway affected by pyrogallol.



Conclusion

This technical guide provides essential information for the synthesis and characterization of **pyrogallol triacetate**. The detailed protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development. The included diagrams offer a clear visualization of the synthetic workflow and potential biological mechanisms of action, facilitating a deeper understanding of this compound. Further research into the specific signaling pathways directly affected by **pyrogallol triacetate** is warranted to fully elucidate its therapeutic potential.

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